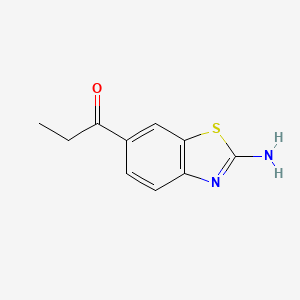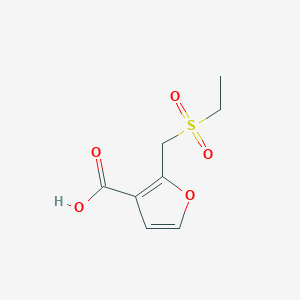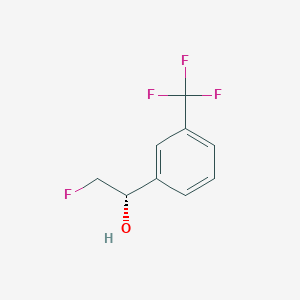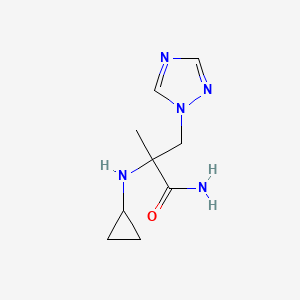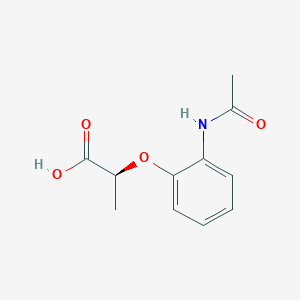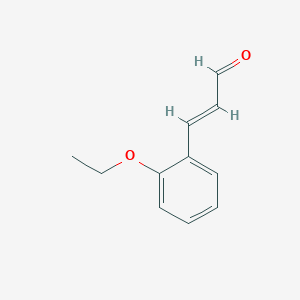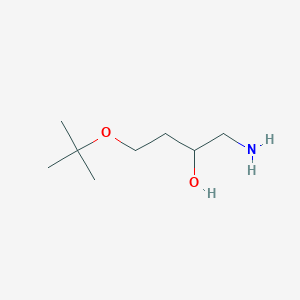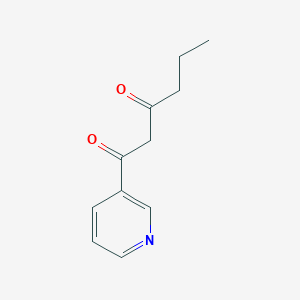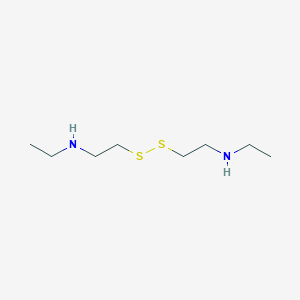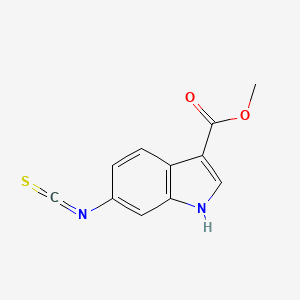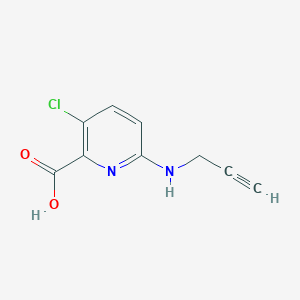
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a chloromethyl group attached to a sulfonyl group, which is further connected to an isopropyl-substituted piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine typically involves the reaction of 4-isopropylpiperazine with chloromethyl sulfone under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the sulfonyl group can lead to the formation of thiols or sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: The major products are substituted piperazine derivatives.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are thiols or sulfides.
Applications De Recherche Scientifique
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((Chloromethyl)sulfonyl)benzene
- Chloromethyl phenyl sulfone
- 1-Chloro-4-((chloromethyl)sulfonyl)methylbenzene
Uniqueness
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine is unique due to the presence of the isopropyl-substituted piperazine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H17ClN2O2S |
|---|---|
Poids moléculaire |
240.75 g/mol |
Nom IUPAC |
1-(chloromethylsulfonyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C8H17ClN2O2S/c1-8(2)10-3-5-11(6-4-10)14(12,13)7-9/h8H,3-7H2,1-2H3 |
Clé InChI |
PRQUXYSQSBAHPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)S(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


